N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
CAS No.: 898640-83-0
Cat. No.: VC21518293
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898640-83-0 |
|---|---|
| Molecular Formula | C15H21N3O4S |
| Molecular Weight | 339.4g/mol |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H21N3O4S/c1-12-9-14(22-3)15(10-13(12)21-2)23(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 |
| Standard InChI Key | SCPNDGJODKTKIY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2C=CN=C2)OC |
| Canonical SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2C=CN=C2)OC |
Introduction
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. It is characterized by its molecular formula, C15H21N3O4S, and molecular weight of 339.4 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis and Preparation
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves multi-step reactions. Common methods include the reaction of sulfonamide precursors with imidazole-containing moieties. Specific reagents such as coupling agents and solvents like dimethylformamide or dichloromethane may be used to facilitate these reactions. Purification techniques, such as column chromatography, are often employed to isolate the desired compound from by-products.
Biological and Medicinal Applications
While specific biological activities of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide are not extensively documented, compounds within the sulfonamide class are generally known for their antimicrobial properties and potential applications in various therapeutic areas. Further research is needed to explore the compound's potential in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume